molecular formula C9H13N5O B1479757 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098046-83-2

3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1479757
CAS RN: 2098046-83-2
M. Wt: 207.23 g/mol
InChI Key: FKIRDGHYTZLTSX-UHFFFAOYSA-N
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Description

“3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives has been achieved through various methods. One such method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves the condensation of 1,3-diketones with hydrazine . A more recent method involves an enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives by a cascade reaction between pyrazolones and isatylidene malononitriles .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively. Pyrazole is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of the pyrazole ring allows for structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .


Chemical Reactions Analysis

Pyrazole derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst . Pyrazoles can also react with potassium borohydride to form a class of ligands known as scorpionate .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with a pKb of 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The boiling point of unsubstituted pyrazole is in the range of 186–188 °C .

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Structural Analysis

    Research has been conducted on the synthesis and structural characterization of related compounds, such as 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, which involves the crystal and molecular structure analysis of these compounds (Mojzych et al., 2005).

  • Valence Tautomerism Studies

    Research on new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines, related to your compound of interest, reveals insights into the tautomeric equilibrium and molecular structures, including analysis of intra- and intermolecular interactions (Mojzych et al., 2014).

Green Chemistry and Synthesis

  • Environmentally Friendly Synthesis Approaches: Studies have focused on green chemistry approaches to synthesize pyrano[2,3-c]pyrazoles, highlighting efforts to reduce environmental impact and improve efficiency in chemical synthesis (Ilovaisky et al., 2014).

Biological Activities

  • Investigation of Biological Activities

    Pyrazole derivatives, including those structurally related to your compound, have been evaluated for various biological activities such as antimicrobial, antitumor, and antioxidant effects. This includes the study of tetrasubstituted pyrazolines for antimicrobial and antioxidant activity (Govindaraju et al., 2012).

  • Synthesis and Antiproliferative Activities

    The synthesis of related compounds and their evaluation for antiproliferative activities against various cancer cell lines have been conducted, providing insights into their potential medicinal applications (Razmienė et al., 2021).

Chemical Properties and Reactions

  • Chemical Reactions and Properties: Research on reactions with diazoazoles and the synthesis of mesoionic derivatives provide insights into the chemical properties and reactions of compounds structurally similar to 3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (Ege et al., 1983).

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The synthesis of pyrazole derivatives, including “3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, has seen significant progress in recent years, especially with the integration of green methodologies . These methodologies include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . This area of research continues to be a focus for future advancements in green chemistry practices .

properties

IUPAC Name

3-(2-azidoethyl)-2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-14-9(2-4-11-13-10)7-6-15-5-3-8(7)12-14/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIRDGHYTZLTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 3
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 4
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 5
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 6
3-(2-Azidoethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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